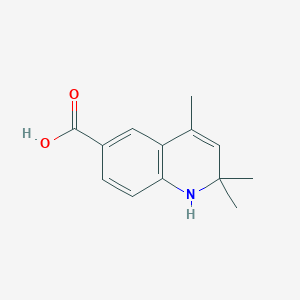
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxybenzyl)acetamide, also known as FMPA, is a chemical compound with potential applications in scientific research. FMPA is a small molecule that can be synthesized using a variety of methods.
Applications De Recherche Scientifique
Chemical Synthesis and Carbohydrate Chemistry : The compound has been used in the synthesis and application of a protected glycosyl donor in carbohydrate chemistry. It has been instrumental in the protection of hydroxyl groups and has demonstrated stability under specific conditions, making it valuable in synthetic carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Enzyme Inhibitory Activities : It has been part of the synthesis process of triazole analogues, which were evaluated for their inhibition potential against various enzymes. This suggests its importance in the development of enzyme inhibitors (Virk et al., 2018).
Antibacterial Applications : The compound was used in synthesizing acetamide derivatives with antibacterial potential. Its role in developing new antibacterial agents underscores its significance in pharmaceutical research (Iqbal et al., 2017).
Pharmaceutical Product Development : In the context of pharmaceutical products, the compound has been part of the synthesis process for developing N-alkylacetamides and carbamates. This indicates its utility in creating diverse pharmaceutical compounds (Sakai et al., 2022).
Antimicrobial Activity : The compound has been involved in the synthesis of new pyridine derivatives with significant antibacterial activity, highlighting its potential use in creating antimicrobial agents (Patel & Agravat, 2009).
Membrane Modification Studies : It has been utilized in studies concerning the modification of membranes, particularly in understanding the permeability of ions across cell membranes, which is vital in biophysical research (Knauf & Rothstein, 1971).
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-20-8-3-2-6-16(20)15-23-21(25)14-18-7-4-5-13-24(18)29(26,27)19-11-9-17(22)10-12-19/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWOUWIQJCKIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)
![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)


![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)
![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
